2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C17H19NO4. This compound is characterized by the presence of a formyl group, a hydroxymethyl group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-formyl-2-(hydroxymethyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with N-[(2-methoxyphenyl)methyl]amine under suitable conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: The major product is 2-[4-carboxy-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide.
Reduction: The major product is 2-[4-(hydroxymethyl)-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The hydroxymethyl and methoxyphenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-hydroxyphenyl)methyl]acetamide
- 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-ethoxyphenyl)methyl]acetamide
- 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methylphenyl)methyl]acetamide
Uniqueness
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-16-5-3-2-4-14(16)9-19-18(22)12-24-17-7-6-13(10-20)8-15(17)11-21/h2-8,10,21H,9,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMVXZZLPHIGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=C(C=C(C=C2)C=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.